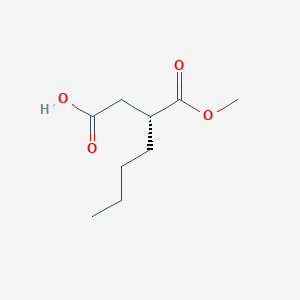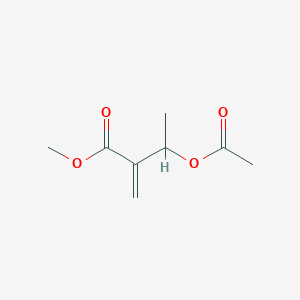
(R)-2-Butylsuccinic acid-1-methyl ester
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Asymmetric Syntheses in Natural Products
(R)-2-Butylsuccinic acid-1-methyl ester is utilized in asymmetric syntheses of naturally occurring lignan lactones. This process involves the catalytic asymmetric hydrogenation of arylidenesuccinic acid monoesters, leading to optically pure arylmethylsuccinic acid mono-methyl esters. These esters are key intermediates in synthesizing lignans like (+)-collinusin and (−)-deoxypodophyllotoxin, which have significant natural product applications (Morimoto, Chiba, & Achiwa, 1993).
Photodynamic Therapy and Cancer Treatment
(R)-2-Butylsuccinic acid-1-methyl ester analogs play a role in the development of near-infrared photosensitizers for fluorescence imaging and photodynamic therapy in cancer treatment. These esters, when compared to their carboxylic acid derivatives, demonstrate differences in photosensitizing efficacy and pharmacokinetics, impacting their effectiveness in tumor targeting and treatment in vivo (Patel et al., 2016).
Chemical Synthesis and Catalysis
The synthesis of various esters, including those related to (R)-2-Butylsuccinic acid-1-methyl ester, is integral in catalytic processes. For instance, catalytic asymmetric synthesis involving the addition of arylboronic acids to fumaric esters has been reported. This process yields high optical purity in the synthesized esters, which are critical in various chemical synthesis applications (Chung, Janmanchi, & Wu, 2012).
Biocatalysis in Drug Development
Biocatalytic processes utilizing esters similar to (R)-2-Butylsuccinic acid-1-methyl ester are employed in the asymmetric synthesis of pharmaceuticals. For example, the novel antiepileptic drug Brivaracetam involves a stereochemically controlled biocatalytic resolution of methyl 2-propylsuccinate esters. Such processes are crucial for achieving the desired stereochemistry in drug synthesis (Schulé et al., 2016).
Analytical Chemistry and Environmental Applications
Esters related to (R)-2-Butylsuccinic acid-1-methyl ester find applications in analytical chemistry, particularly in the analysis of environmental samples. For example, methods for determining herbicide residues in groundwater involve the derivatization of the analytes to their ester forms for improved detection and quantification (Butz & Stan, 1993).
Biofuel Production
In the field of renewable energy, esters similar to (R)-2-Butylsuccinic acid-1-methyl ester are used in the preparation of bio-diesels. Different esters derived from vegetable oils are characterized for their fuel properties, contributing to the development of sustainable biofuel technologies (Lang et al., 2001).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
For a specific compound like “®-2-Butylsuccinic acid-1-methyl ester”, you would need to consult the primary literature or a reliable database. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound might not have any known reactions or applications yet.
Propriétés
IUPAC Name |
(3R)-3-methoxycarbonylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUJYEIALSHRGX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420655 | |
| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Butylsuccinic acid-1-methyl ester | |
CAS RN |
850411-21-1 | |
| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)








